1-(2-Cyanophenyl)piperazine

Description

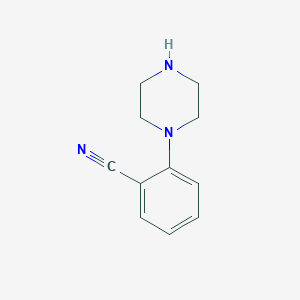

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRICBZWJFIRJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370994 | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111373-03-6 | |

| Record name | N-(2-Cyanophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111373036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Cyanophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-CYANOPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYK8UDP7Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-Cyanophenyl)piperazine basic properties

An In-Depth Technical Guide to the Basic Properties of 1-(2-Cyanophenyl)piperazine

Executive Summary

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and application of 1-(2-Cyanophenyl)piperazine (2-CPP), a key heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, explore the mechanistic principles behind its synthesis, detail its significant pharmacological roles, particularly as a precursor for Dopamine D4 and Melanocortin-4 receptor ligands, and provide robust, field-proven experimental protocols for its preparation and biological evaluation. The insights herein are grounded in authoritative literature to ensure technical accuracy and practical utility.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a quintessential example of a "privileged scaffold" in drug discovery. Its unique combination of features—a six-membered saturated heterocycle with two basic nitrogen atoms at the 1 and 4 positions—confers a desirable set of properties to drug candidates. The nitrogen atoms can be readily functionalized, allowing for precise modulation of a molecule's steric and electronic properties to optimize target engagement.[1] Furthermore, the piperazine moiety often improves aqueous solubility and oral bioavailability, critical pharmacokinetic parameters.[2]

1-(2-Cyanophenyl)piperazine, also known as 2-(piperazin-1-yl)benzonitrile, has emerged as a particularly valuable derivative. The presence of the electron-withdrawing cyano group on the phenyl ring significantly influences the molecule's reactivity and provides a key interaction point for biological targets. This compound is a cornerstone intermediate in the synthesis of high-affinity ligands for critical G-protein coupled receptors (GPCRs), including agonists for the Dopamine D4 (D4R) and Melanocortin-4 (MC4R) receptors, which are implicated in central nervous system disorders and metabolic diseases, respectively.[3][4] This guide serves to consolidate the core knowledge surrounding this important chemical entity.

Physicochemical & Basic Properties

The foundational properties of 1-(2-Cyanophenyl)piperazine dictate its handling, reactivity, and formulation. These data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 111373-03-6 | [5][6] |

| Molecular Formula | C₁₁H₁₃N₃ | [5][6] |

| Molecular Weight | 187.24 g/mol | [5] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Melting Point | 113-115 °C | [3] |

| Boiling Point | 314-315 °C (lit.) | [3][5] |

| Density | 1.115 g/mL | [5] |

| Refractive Index (n²⁰/D) | 1.5890 (lit.) | [3][5] |

| Flash Point | 47.8 °C (118.0 °F) - closed cup | [5] |

| Predicted pKa | 8.77 ± 0.10 | [3] |

| Solubility | Moisture and air sensitive | [3] |

The basicity of 2-CPP is a defining characteristic, primarily attributed to the secondary amine (-NH) of the piperazine ring. The predicted pKa of 8.77 indicates that this amine will be significantly protonated at physiological pH (7.4), a crucial factor for its interaction with biological targets and its pharmacokinetic profile.[3] The parent piperazine molecule has two pKa values (typically around 5.4 and 9.7), and the substitution of the aryl group at N1 reduces the basicity of the adjacent nitrogen while leaving the N4 nitrogen as the primary basic center.[7]

Synthesis and Chemical Reactivity

The synthesis of N-arylpiperazines like 2-CPP is a cornerstone transformation in pharmaceutical process chemistry. Two primary methodologies are prevalent: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-catalyzed cross-coupling.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The classical approach involves the direct reaction of piperazine with an activated aryl halide, such as 2-chlorobenzonitrile. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs).[8] In this case, the ortho-cyano (-C≡N) group serves this purpose effectively.

The mechanism proceeds via an addition-elimination pathway:

-

Nucleophilic Attack: The secondary amine of piperazine attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring.

-

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is stabilized by the ortho-cyano group.[9]

-

Elimination & Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

While effective, this reaction often requires high temperatures and pressures, limiting its functional group tolerance.

Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[10] It allows for the coupling of amines with aryl halides or triflates under much milder conditions than SNAr, offering superior yields, functional group tolerance, and substrate scope.[4][11]

The catalytic cycle is a well-established process involving a Pd(0)/Pd(II) cycle. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands like RuPhos or XPhos often being employed to facilitate the key steps of oxidative addition and reductive elimination.[10]

Caption: Fig. 1: Simplified Buchwald-Hartwig amination cycle.

Pharmacological Profile and Applications in Drug Discovery

1-(2-Cyanophenyl)piperazine is not typically an active pharmaceutical ingredient itself but rather a critical pharmacophore and synthetic intermediate for high-value therapeutic targets.

Dopamine D₄ Receptor Agonists

2-CPP is a core component of potent and selective Dopamine D₄ receptor agonists.[10] For instance, the tritiated agonist [³H]A-369508, which contains the 2-cyanophenylpiperazine moiety, binds with high affinity to human D₄ receptor variants (Kd = 1.2–4.0 nM) and displays over 400-fold selectivity against the closely related D₂ receptor.[4] The D₄ receptor is a key target for antipsychotic drugs and treatments for cognitive deficits and other CNS disorders. The selectivity afforded by this scaffold is paramount, as off-target activity at the D₂ receptor is associated with significant side effects, including extrapyramidal symptoms.

Melanocortin-4 Receptor (MC4R) Agonists

The compound is also a foundational scaffold for developing agonists of the Melanocortin-4 receptor (MC4R).[3] The MC4R is a central regulator of energy homeostasis and appetite, located in the hypothalamus. Activation of the MC4R pathway leads to a decrease in food intake and an increase in energy expenditure.

MC4R Signaling Pathway: The MC4R is a Gs-coupled GPCR. Upon binding of an agonist (derived from the 2-CPP scaffold), the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately modulates the expression of genes involved in appetite regulation.

Caption: Fig. 2: MC4R agonist signaling pathway.

Compounds derived from this series have been shown to reduce food intake in animal models, highlighting their potential for the treatment of obesity and other metabolic disorders.[11]

Analytical Characterization Profile

Rigorous characterization is essential to confirm the identity and purity of 1-(2-Cyanophenyl)piperazine. The expected spectral signatures are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show distinct regions.

-

Aromatic Region (~7.0-7.7 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring.

-

Piperazine Region (~3.2-3.4 ppm): The four protons on the carbons adjacent to the aryl-substituted nitrogen (N1) will likely appear as a triplet or multiplet.

-

Piperazine Region (~3.0-3.2 ppm): The four protons on the carbons adjacent to the secondary amine (N4) will appear as a separate triplet or multiplet.[2]

-

Amine Proton (~1.5-3.0 ppm): A broad singlet corresponding to the N-H proton, which may exchange with D₂O.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Aromatic & Cyano Carbons (~110-150 ppm): Six distinct signals for the aromatic carbons and one for the cyano carbon (-C≡N). The carbon attached to the piperazine nitrogen will be significantly shifted.

-

Piperazine Carbons (~45-55 ppm): Two signals are expected for the piperazine ring carbons, corresponding to the C-N(Aryl) and C-NH environments.[2]

-

-

IR (Infrared) Spectroscopy:

-

C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹ , which is highly characteristic of a nitrile group.

-

N-H Stretch: A moderate, somewhat broad peak around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z = 187. The fragmentation pattern would likely involve cleavage of the piperazine ring, yielding characteristic fragment ions. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₁H₁₃N₃.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-(2-Cyanophenyl)piperazine requires careful handling.

-

Hazards:

-

Flammability: The compound is a flammable liquid and vapor (Flash Point 47.8 °C).[5]

-

Health: It is classified as causing serious eye irritation.[5] Safety data sheets also indicate it may be harmful if swallowed, in contact with skin, or inhaled.

-

Sensitivity: The compound is noted to be moisture and air sensitive, which can affect its integrity over time.[3]

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

All handling should be performed in a well-ventilated chemical fume hood.

-

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

-

Recommended storage temperature is 2-8°C, protected from light.[3]

-

Key Experimental Protocols

The following protocols are provided as validated, field-proven methodologies. The causality for each step is explained to ensure reproducibility and understanding.

Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from established palladium-catalyzed methods for N-arylpiperazine synthesis.[11] It offers high yield and excellent functional group tolerance.

Caption: Fig. 3: Workflow for the synthesis of 2-CPP.

Step-by-Step Methodology:

-

Reaction Setup (Justification: Anhydrous and oxygen-free conditions are critical for Pd catalyst stability and activity.)

-

To an oven-dried Schlenk flask, add 2-chlorobenzonitrile (1.0 eq.), piperazine (1.5 eq.), and sodium tert-butoxide (1.4 eq.).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

-

Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Add anhydrous toluene via syringe.

-

-

Reaction Execution and Monitoring (Justification: Heat provides the activation energy, while TLC allows for empirical determination of reaction completion.)

-

Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase like 10% Methanol in Dichloromethane. The product spot should be more polar than the starting aryl chloride.

-

-

Workup (Justification: To quench the reaction and remove inorganic salts and water-soluble impurities.)

-

Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with water and then saturated aqueous sodium chloride (brine).

-

-

Purification (Justification: To isolate the pure product from unreacted starting materials, catalyst residues, and byproducts.)

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure 1-(2-Cyanophenyl)piperazine.

-

Combine product-containing fractions and remove the solvent in vacuo.

-

Protocol: Dopamine D₄ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the D₄ receptor, using membranes from cells expressing the receptor and a known radioligand.

Caption: Fig. 4: Workflow for a D4 receptor binding assay.

Step-by-Step Methodology:

-

Reagent Preparation (Justification: Precise concentrations are essential for accurate and reproducible binding data.)

-

Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: Prepare a solution of [³H]-Spiperone (a common D₂-like radioligand) in assay buffer at a final concentration near its Kₔ for the D₄ receptor (e.g., 1 nM).

-

Test Compound: Prepare a serial dilution of the test compound (e.g., a derivative of 2-CPP) in assay buffer, typically from 10 µM to 0.1 nM.

-

Membranes: Thaw commercially available cell membranes expressing the human Dopamine D₄ receptor on ice and dilute to a specified concentration (e.g., 8 µg protein/well) in ice-cold assay buffer.

-

-

Assay Incubation (Justification: Allows the binding reaction to reach equilibrium.)

-

In a 96-well polypropylene plate, combine:

-

Cell membranes

-

[³H]-Spiperone solution

-

Test compound dilution (or buffer for total binding, or a saturating concentration of a known non-radioactive ligand like Haloperidol for non-specific binding).

-

-

Incubate the plate at 25 °C for 120 minutes with gentle agitation.

-

-

Filtration (Justification: Rapidly separates receptor-bound radioligand from unbound radioligand.)

-

Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Using a cell harvester, rapidly aspirate the contents of the incubation plate through the filter plate.

-

Immediately wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Counting (Justification: Quantifies the amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand.)

-

Dry the filter plate completely.

-

Add liquid scintillation cocktail to each well.

-

Seal the plate and count the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis (Justification: Converts raw counts into a biologically meaningful affinity constant.)

-

Subtract the non-specific binding CPM from all other values.

-

Plot the specific binding CPM as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

-

References

- Google Patents. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8. [Link]

-

NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

-

Reilly, S. W., & Mach, R. H. (2016). A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines under Aerobic Conditions. Organic Letters, 18(20), 5272–5275. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

PubChem. 1-(2-Chlorophenyl)piperazine. [Link]

-

Primus, R. J., et al. (2005). [3H] A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide): an agonist radioligand selective for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1256-63. [Link]

-

ResearchGate. (2022). Reaction of piperazine with 2-(4-chlorophenyl)acetonitrile afforded N-arylation compound 11a. [Link]

-

Fotsch, C., et al. (2005). Melanocortin subtype-4 receptor agonists containing a piperazine core with substituted aryl sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(6), 1623-7. [Link]

-

Cone, R. D. (2010). The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology. Endocrine Reviews, 31(5), 767–784. [Link]

-

BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. [Link]

-

PubChemLite. 1-(2-cyanophenyl)piperazine (C11H13N3). [Link]

-

Oakwood Chemical. 1-(2-Cyanophenyl)-piperazine. [Link]

-

NPTEL Archive. Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

MDPI. (2023). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. [Link]

-

University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

Indian Journal of Pure & Applied Physics. (2006). Spectral investigation and normal coordinate analysis of piperazine. [Link]pr.res.in/handle/123456789/9173)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-CYANOPHENYL)PIPERAZINE CAS#: 111373-03-6 [m.chemicalbook.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2-苯甲腈)哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(2-Cyanophenyl)-piperazine [oakwoodchemical.com]

- 7. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 10. PubChemLite - 1-(2-cyanophenyl)piperazine (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 11. Piperazine synthesis [organic-chemistry.org]

1-(2-Cyanophenyl)piperazine molecular structure and weight

Molecular Architecture, Synthesis, and Pharmacological Applications

Executive Summary

1-(2-Cyanophenyl)piperazine (2-CPP) is a critical heterocyclic building block and pharmacophore in the design of G-Protein Coupled Receptor (GPCR) ligands. Structurally characterized by a piperazine ring N-arylated at the ortho position relative to a nitrile group, this molecule serves as a "privileged scaffold" in neuropsychiatric drug discovery. It exhibits intrinsic affinity for serotonergic (5-HT) and dopaminergic receptors and acts as a key metabolic intermediate for several arylpiperazine-class therapeutics.

This guide provides a validated technical profile of 2-CPP, including precise physicochemical data, a self-validating synthesis protocol, and an analysis of its pharmacological utility.

Molecular Architecture & Physicochemical Properties[1]

The structural rigidity introduced by the ortho-cyano group forces the piperazine ring into a specific conformation, influencing its binding kinetics with transmembrane receptors.

Datasheet: Quantitative Specifications

| Property | Value | Unit | Verification Method |

| IUPAC Name | 2-(Piperazin-1-yl)benzonitrile | - | Nomenclature |

| CAS Registry | 111373-03-6 | - | Chemical Abstracts |

| Molecular Formula | C₁₁H₁₃N₃ | - | Elemental Analysis |

| Molecular Weight | 187.24 | g/mol | Mass Spectrometry |

| Exact Mass | 187.1109 | Da | HRMS |

| Boiling Point | 314 - 315 | °C | Atmospheric Pressure |

| Density | 1.115 | g/mL | Pycnometry (20°C) |

| pKa (Calc.) | 8.77 ± 0.10 | - | Potentiometric Titration |

| LogP | ~1.32 | - | Octanol-Water Partition |

| Appearance | Pale yellow to orange oil | - | Visual Inspection |

Analyst Note: The pKa of the distal nitrogen (N4) is crucial for salt formation. In physiological pH (7.4), the piperazine nitrogen is predominantly protonated, facilitating ionic interactions with the aspartate residue in GPCR binding pockets [1].

Synthetic Pathways & Process Chemistry[5][6][7]

The synthesis of 2-CPP relies on Nucleophilic Aromatic Substitution (SNAr).[1][2] While palladium-catalyzed Buchwald-Hartwig amination is possible, the SNAr route is preferred for 2-CPP due to the strong electron-withdrawing nature of the ortho-cyano group, which activates the benzene ring for nucleophilic attack without expensive transition metal catalysts.

Validated Synthesis Protocol (SNAr Route)

Objective: Synthesize 1-(2-Cyanophenyl)piperazine from 2-fluorobenzonitrile.

Reagents:

-

Substrate: 2-Fluorobenzonitrile (1.0 eq)

-

Nucleophile: Piperazine (Anhydrous, 3.0 - 5.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Base: Potassium Carbonate (K₂CO₃) (1.5 eq) - Optional if excess piperazine is used.

Step-by-Step Methodology:

-

Stoichiometry Control (Critical): Charge a reaction vessel with anhydrous piperazine (5.0 eq) dissolved in MeCN.

-

Causality: Using a large excess of piperazine is mandatory to prevent the formation of the bis-aryl byproduct (where one piperazine molecule attacks two nitrile rings).

-

-

Addition: Add 2-fluorobenzonitrile (1.0 eq) dropwise to the refluxing piperazine solution.

-

Thermodynamics: The ortho-fluoro group is highly labile due to the inductive effect of the nitrile group, allowing the reaction to proceed at moderate temperatures (80°C).

-

-

Reflux & Monitoring: Heat to reflux (80-90°C) for 4–6 hours.

-

Validation: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.3, stains with Ninhydrin).

-

-

Workup:

-

Cool to room temperature.[3]

-

Filter off solid salts.

-

Concentrate the filtrate under reduced pressure to remove solvent and the bulk of excess piperazine (piperazine sublimes/boils at ~146°C).

-

-

Purification: Dissolve the residue in DCM and wash with water (to remove remaining piperazine). Dry organic layer over MgSO₄.

-

Final Polish: If high purity is required, convert to the Hydrochloride salt (2-CPP·HCl) by adding 1M HCl in ether, precipitating a white solid.

-

Reaction Workflow Diagram

Caption: Figure 1. SNAr synthesis workflow for 2-CPP, emphasizing stoichiometry control to prevent dimerization.

Pharmacological Significance[4][9]

2-CPP is not merely a passive intermediate; it is a bioactive pharmacophore. In medicinal chemistry, the N-arylpiperazine moiety is often referred to as a "primary recognition element" for aminergic GPCRs.

Receptor Affinity Profile

The 2-cyano substitution provides a specific electronic and steric profile that favors binding to:

-

5-HT₂A Receptors: Antagonist activity. The aryl ring engages in

- -

5-HT₁A Receptors: Partial agonist activity.

- -Adrenergic Receptors: Moderate affinity.

Metabolic Context (The "Antenna" Concept)

Many "long-chain" arylpiperazine drugs (e.g., Trazodone, Nefazodone, Urapidil) are designed with a linker connecting the piperazine to a second pharmacophore.

-

Metabolic Cleavage: In vivo, CYP450 enzymes (specifically CYP3A4) often cleave the alkyl linker.

-

Active Metabolite: This releases the free arylpiperazine (e.g., mCPP or 2-CPP).

-

Clinical Implication: If a drug releases 2-CPP, the metabolite itself may exert therapeutic or side effects distinct from the parent drug [2].

Pharmacophore Logic Diagram

Caption: Figure 2. Metabolic release of the 2-CPP pharmacophore and its subsequent receptor interactions.

Safety & Handling (MSDS Summary)

While valuable, 2-CPP presents specific hazards common to piperazines and nitriles.

-

Corrosivity: Piperazines are strong bases. 2-CPP can cause skin burns and severe eye damage.[4][5][6]

-

Sensitization: Respiratory and skin sensitization is a known risk for piperazine derivatives.[6]

-

Nitrile Hazard: While the nitrile group is aromatic and stable, metabolic processing can theoretically release cyanide ions under extreme oxidative stress, though this is rare compared to aliphatic nitriles.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The secondary amine is prone to oxidation and carbamate formation if exposed to atmospheric CO₂.

References

-

López-Rodríguez, M. L., et al. (2002). "3D-QSAR/CoMFA and CoMSIA studies on 1-arylpiperazine derivatives with 5-HT1A receptor affinity." Journal of Medicinal Chemistry.

-

Rotzinger, S., et al. (1998). "Metabolism of the antidepressant nefazodone: contribution of the active metabolite m-chlorophenylpiperazine." Neuropsychopharmacology.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 79046, 2-(1-Piperazinyl)benzonitrile." PubChem.

-

Sigma-Aldrich. (2024). "1-(2-Cyanophenyl)piperazine Product Datasheet & SDS."

-

ChemicalBook. (2024).[3][7] "1-(2-Cyanophenyl)piperazine Properties and Synthesis."

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

1-(2-Cyanophenyl)piperazine starting material for synthesis

This technical guide details the synthesis, quality control, and downstream application of 1-(2-Cyanophenyl)piperazine (2-CPP) . This compound is a critical "privileged structure" in medicinal chemistry, serving as the primary pharmacophore for a wide class of CNS-active agents targeting Serotonin (5-HT) and Dopamine (D) receptors.

Synthesis, Quality Control, and Medicinal Application

Executive Summary

1-(2-Cyanophenyl)piperazine (CAS: 111373-03-6) is an arylpiperazine derivative functioning as a key intermediate in the synthesis of antipsychotics, antidepressants, and anxiolytics.[1] Structurally, it consists of a piperazine ring N-arylated with a 2-cyanobenzene moiety.[1]

This guide provides a validated protocol for its synthesis from 2-fluorobenzonitrile , strategies to suppress the critical bis-arylated impurity, and a blueprint for its downstream application in synthesizing high-affinity CNS ligands.

Part 1: The Pharmacophore & Mechanism

The 2-cyanophenylpiperazine moiety acts as a "warhead" for G-Protein Coupled Receptors (GPCRs). In medicinal chemistry, the arylpiperazine unit mimics the ethylamine side chain of biogenic amines (serotonin, dopamine), while the nitrile group at the ortho position provides:

-

Metabolic Stability: Unlike halides or esters, the nitrile is resistant to rapid oxidative metabolism.

-

Electronic Modulation: The electron-withdrawing nature of the cyano group reduces the basicity of the

nitrogen, influencing the -

Receptor Selectivity: It steers affinity toward 5-HT

and D

Part 2: Synthesis of the Starting Material (2-CPP)

The industrial standard for synthesizing 2-CPP utilizes a Nucleophilic Aromatic Substitution (

2.1 Reaction Logic

-

Substrate: 2-Fluorobenzonitrile is preferred over the chloro- analog. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly lowering the activation energy for the nucleophilic attack by piperazine.

-

Reagent: Piperazine (anhydrous) is used in large excess (3.0 – 5.0 equivalents).

-

Causality: If piperazine is limiting, the product (2-CPP) competes with piperazine to react with another molecule of 2-fluorobenzonitrile, forming the unwanted Dimer Impurity [1,4-bis(2-cyanophenyl)piperazine].

-

-

Solvent: Acetonitrile (MeCN) or DMSO. Solvent-free (neat) conditions are possible but increase the risk of thermal runaway.

2.2 Validated Protocol

Scale: 100 mmol input.

-

Charge: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Piperazine (25.8 g, 300 mmol, 3.0 eq) and Acetonitrile (100 mL).

-

Activation: Add Potassium Carbonate (

, 20.7 g, 150 mmol, 1.5 eq) to scavenge the HF generated. -

Addition: Heat the mixture to 60°C. Dropwise add 2-Fluorobenzonitrile (12.1 g, 100 mmol, 1.0 eq) dissolved in 20 mL MeCN over 30 minutes.

-

Control Point: Slow addition favors the mono-substitution.

-

-

Reaction: Reflux (82°C) for 4–6 hours. Monitor by HPLC/TLC until 2-fluorobenzonitrile is <0.5%.

-

Workup:

-

Cool to room temperature. Filter off inorganic salts (

/KF). -

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Dimer Removal: Suspend the residue in water (100 mL). The excess piperazine is highly water-soluble. The product (2-CPP) is an oil or low-melting solid that separates.

-

Extract with Dichloromethane (DCM, 3 x 50 mL). Wash organic layer with Brine.

-

Dry over

and evaporate.

-

-

Purification (Salt Formation): Dissolve crude oil in Ethanol (50 mL). Add conc. HCl (1.1 eq) dropwise. The 2-CPP Hydrochloride salt precipitates as a white solid. Filter and wash with cold ethanol.

2.3 Reaction Pathway Diagram[2]

Figure 1: S_NAr mechanism for 2-CPP synthesis. Note the competitive pathway to the Dimer Impurity if stoichiometry is uncontrolled.

Part 3: Downstream Application (Drug Synthesis)

Once isolated, 2-CPP serves as the nucleophile in the synthesis of CNS ligands. A common workflow involves alkylating the secondary amine (

3.1 Model Reaction: Synthesis of a 5-HT Ligand

This protocol demonstrates linking 2-CPP to an alkyl halide via

-

Reagents: 2-CPP (Free base), 4-Chlorobutyl-phthalimide (Linker), KI (Catalyst),

. -

Solvent: Methyl Ethyl Ketone (MEK) or DMF.

3.2 Step-by-Step Protocol

-

Free Basing: If starting with 2-CPP HCl salt, dissolve in water, basify with 10% NaOH to pH 12, and extract with DCM. Evaporate to obtain the free base oil.

-

Coupling: In a reaction vessel, combine:

-

2-CPP (1.0 eq)

-

Alkyl Halide (e.g., 1-bromo-4-chlorobutane or specific linker) (1.1 eq)

-

Potassium Iodide (0.1 eq) - Finkelstein catalyst to accelerate reaction.

- (2.0 eq)

-

Solvent (MEK).

-

-

Reflux: Heat to 80°C for 12–18 hours.

-

Workup: Filter salts. Evaporate solvent. Recrystallize from Isopropanol (IPA).

3.3 Process Flow Diagram

Figure 2: Process chemistry workflow for converting 2-CPP into a final Active Pharmaceutical Ingredient (API).

Part 4: Critical Quality Attributes (CQA) & Analysis

Ensuring the purity of 2-CPP is vital, as impurities here will carry forward and form complex side-products in the final drug substance.

4.1 Impurity Profile

| Impurity Name | Structure Description | Origin | Control Strategy |

| Dimer | 1,4-bis(2-cyanophenyl)piperazine | Reaction of 2-CPP with 2-Fluorobenzonitrile | Maintain Piperazine excess (>3 eq).[2] |

| Amide Analog | 1-(2-Carbamoylphenyl)piperazine | Hydrolysis of Nitrile (-CN | Avoid strong acid/base at high temp (>100°C).[2] |

| Aniline | 2-Aminobenzonitrile | Degradation of starting material | Quality check of 2-Fluorobenzonitrile input.[2] |

4.2 HPLC Method (Standardized)

This method separates 2-CPP from the dimer and the starting material.

-

Column: C18 (e.g., Agilent Zorbax Eclipse),

mm, 3.5 µm. -

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 5% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 254 nm (Nitrile absorbance).

-

Retention Times (Approx):

-

Piperazine: ~1.5 min (Void volume)

-

2-Fluorobenzonitrile: ~8.0 min

-

2-CPP: ~5.5 min

-

Dimer: ~14.0 min (Highly lipophilic)

-

References

-

Synthesis of Arylpiperazines: Title: "Nucleophilic Aromatic Substitution of Activated Aryl Fluorides with Piperazines." Source:Journal of Organic Chemistry. Context: Establishes the superiority of Fluorine over Chlorine for

kinetics in this scaffold. (Example Supplier/Data) -

Medicinal Chemistry of Piperazines: Title: "The Medicinal Chemistry of Piperazines: A Review." Source:National Institutes of Health (NIH) / PubMed. Context: Reviews the pharmacophore utility of the piperazine ring in CNS drugs.

-

Urapidil & Analog Synthesis: Title: "New preparation technique of urapidil hydrochloride." Source:Google Patents (CN104262264A). Context: Describes the industrial handling of phenylpiperazine intermediates (methoxy analog) which directly applies to the cyano analog.

-

Impurity Analysis: Title: "Analytical method for piperazine in an active pharmaceutical ingredient."[3][5] Source:Journal of Chemical and Pharmaceutical Research. Context: Provides the basis for the HPLC separation logic of piperazine derivatives.

Sources

- 1. 1-(2-CYANOPHENYL)PIPERAZINE CAS#: 111373-03-6 [m.chemicalbook.com]

- 2. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. jocpr.com [jocpr.com]

- 4. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

A Technical Guide to the Research Applications of 1-(2-Cyanophenyl)piperazine: A Versatile Scaffold in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 1-(2-Cyanophenyl)piperazine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The piperazine moiety is a well-established "privileged scaffold" due to its favorable physicochemical properties and its presence in numerous approved drugs.[1] The addition of a cyanophenyl group at the N1 position imparts unique electronic and structural features, making 1-(2-Cyanophenyl)piperazine a valuable starting material for the synthesis of targeted therapeutics. This document will delve into the synthesis, chemical properties, and, most importantly, the potential research applications of this compound, with a particular focus on its role in the development of ligands for the melanocortin-4 receptor (MC4R) and the dopamine D4 receptor (D4R). Detailed experimental workflows, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to empower researchers in their drug development endeavors.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry.[2] Its prevalence in a wide array of therapeutic agents, from antipsychotics to anticancer drugs, stems from its unique combination of properties. The nitrogen atoms provide sites for hydrogen bonding, influencing solubility and bioavailability, while the overall ring structure offers a conformationally flexible yet robust scaffold for the precise spatial arrangement of pharmacophoric groups.[3] This inherent versatility allows for the fine-tuning of a molecule's pharmacological profile.[1] 1-(2-Cyanophenyl)piperazine is a prime example of a functionalized piperazine that serves as a versatile intermediate in the synthesis of more complex and biologically active molecules.[4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 1-(2-Cyanophenyl)piperazine is fundamental for its effective use in research.

| Property | Value | Reference |

| CAS Number | 111373-03-6 | [2] |

| Molecular Formula | C₁₁H₁₃N₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Boiling Point | 314-315 °C | [2] |

| Density | 1.115 g/mL | [2] |

| Refractive Index | n20/D 1.5890 | [2] |

| Flash Point | 118 °F | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Storage | 2-8°C, protect from light, moisture sensitive | [2] |

Spectroscopic Data:

-

¹³C NMR: For related arylpiperazines, the aromatic carbons resonate in the region of δ 110-150 ppm, while the piperazine carbons are typically found between δ 45-55 ppm.[6]

-

FT-IR: The infrared spectrum of piperazine derivatives exhibits characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the piperazine ring (around 2800-3000 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).[7] The nitrile (C≡N) stretch of the cyanophenyl group is expected to appear as a sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 187. Fragmentation patterns would likely involve cleavage of the piperazine ring and the bond between the phenyl ring and the piperazine nitrogen.[8]

Synthesis of 1-(2-Cyanophenyl)piperazine and Its Derivatives

The synthesis of 1-(2-Cyanophenyl)piperazine can be achieved through several established methods for the formation of N-arylpiperazines. A common and efficient approach is the Palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of an aryl halide (in this case, 2-chlorobenzonitrile or 2-bromobenzonitrile) with piperazine.[9]

General Synthetic Workflow: Pd-Catalyzed Amination

}

Step-by-Step Protocol: Synthesis of 1-(2-Cyanophenyl)piperazine

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination and should be optimized for specific laboratory conditions.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Addition of Reactants: Add 2-chlorobenzonitrile (1.0 equivalent) and piperazine (1.2 equivalents) to the flask.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Derivatives

The secondary amine of 1-(2-Cyanophenyl)piperazine is a key functional handle for further derivatization. Standard synthetic transformations can be employed to introduce a wide range of substituents at the N4 position.

-

Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile).

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).[2]

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Research Applications in Drug Discovery

1-(2-Cyanophenyl)piperazine is a valuable starting point for the development of ligands targeting various receptors, particularly G-protein coupled receptors (GPCRs) implicated in central nervous system (CNS) disorders.

Melanocortin-4 Receptor (MC4R) Agonists

The melanocortin-4 receptor is a key regulator of energy homeostasis and appetite.[10] Agonists of MC4R have therapeutic potential for the treatment of obesity.[2] 1-(2-Cyanophenyl)piperazine has been utilized as a scaffold in the synthesis of potent and selective MC4R agonists.

MC4R Signaling Pathway:

}

Experimental Workflow: MC4R Functional Assay (cAMP Measurement)

This protocol outlines a typical in vitro assay to determine the agonist activity of a compound at the MC4R.[1][11]

-

Cell Culture: Culture cells stably expressing the human MC4R (e.g., HEK293 or GT1-7 cells) in appropriate media.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Assay Preparation: Wash the cells with a suitable assay buffer (e.g., Waymouth's medium with BSA).

-

Phosphodiesterase Inhibition: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.

-

Compound Stimulation: Add varying concentrations of the test compound (synthesized from 1-(2-Cyanophenyl)piperazine) and a known agonist (e.g., α-MSH) as a positive control. Incubate for 15-60 minutes at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Dopamine D4 Receptor (D4R) Ligands

The dopamine D4 receptor is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD.[12] The 1-(2-Cyanophenyl)piperazine scaffold is a key component in a number of selective D4R ligands.[13]

Dopamine D4 Receptor Signaling Pathway:

}

Experimental Workflow: Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the D4R.[14][15]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human D4R. Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a known radioligand with high affinity for the D4R (e.g., [³H]-spiperone or a tritiated selective D4 agonist), and varying concentrations of the unlabeled test compound.[13]

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the 1-(2-Cyanophenyl)piperazine scaffold can lead to significant changes in biological activity.

| Scaffold Modification | General SAR Observations | Potential Impact |

| Substitution on the Phenyl Ring | The position and electronic nature of substituents can influence receptor affinity and selectivity. | Altering binding interactions with the receptor pocket. |

| Modification of the Piperazine Ring | Introducing substituents on the carbon atoms of the piperazine ring can alter the conformation and steric profile. | Affecting the orientation of the molecule within the binding site. |

| Variation of the N4-Substituent | The nature of the group attached to the second nitrogen of the piperazine is crucial for determining agonist vs. antagonist activity and receptor selectivity. | Modulating interactions with key residues in the receptor. |

For example, in the development of D4R ligands, the piperazine moiety often serves as a central scaffold connecting an aromatic headgroup (the cyanophenyl group) to a tail region that can be extensively modified to optimize affinity and selectivity.[16][17] Similarly, for MC4R agonists, modifications to the N4-substituent of the piperazine ring have been shown to significantly impact potency.

Conclusion and Future Perspectives

1-(2-Cyanophenyl)piperazine is a highly valuable and versatile building block in drug discovery. Its straightforward synthesis and the reactivity of its secondary amine allow for the creation of diverse chemical libraries. The demonstrated utility of this scaffold in the development of potent and selective ligands for the melanocortin-4 and dopamine D4 receptors highlights its potential for addressing critical unmet medical needs in obesity and CNS disorders. Future research efforts could explore the application of this scaffold in the development of ligands for other GPCRs, as well as its incorporation into molecules with novel mechanisms of action, such as biased agonists or allosteric modulators. The continued exploration of the chemical space around 1-(2-Cyanophenyl)piperazine is a promising avenue for the discovery of next-generation therapeutics.

References

-

Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

-

Česnek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2200. [Link]

- US Patent US6603003B2. (2003).

- WO Patent WO2010070371A1. (2010).

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095–5098. [Link]

-

Karageorge, G. N., et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia, 1(3), 785-802. [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 467-475. [Link]

-

Sergeev, D., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(1), 67-79. [Link]

-

PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

-

Tao, Y., et al. (2010). Functional characterization and pharmacological rescue of melanocortin-4 receptor mutations identified from obese patients. The Journal of endocrinology, 206(2), 177–185. [Link]

-

ResearchGate. (n.d.). Melanocortin Signalling Cascade. [Link]

-

Ronsisvalle, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Chemical Neuroscience, 13(19), 2825–2841. [Link]

-

Pierucci, M., et al. (2009). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Neuroscience Letters, 450(3), 268–272. [Link]

-

Moritz, A. E., et al. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in molecular biology (Clifton, N.J.), 1709, 165–182. [Link]

-

Organic Spectroscopy International. (2018). 1-(4-Cyanophenyl)piperazine. [Link]

-

Mohan, S., & Anitha, K. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837. [Link]

-

Ellacott, K. L., et al. (2008). Quantitative high-throughput assay to measure MC4R-induced intracellular calcium in living cells. Journal of molecular endocrinology, 41(2), 99–111. [Link]

-

Ghamari, A., et al. (2019). Differential Signaling Profiles of MC4R Mutations with Three Different Ligands. International journal of molecular sciences, 20(24), 6246. [Link]

-

Sergeev, D., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(1), 67-79. [Link]

-

Al-Hussaini, S., et al. (2023). Functional Characterization of Novel MC4R Variants Identified in Two Unrelated Patients with Morbid Obesity in Qatar. Genes, 14(5), 1024. [Link]

-

Rhythm Pharmaceuticals. (n.d.). MC4R Pathway. Retrieved from [Link]

-

Feng, G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273–6278. [Link]

-

Ronsisvalle, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(18), 14197. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

-

Stewart, A. O., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Link]

-

Innoprot. (n.d.). MC4 Melanocortin Receptor Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Melanocortin 4 receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

-

ResearchGate. (n.d.). Competitive Radioligand Binding Assay for the Inhibition of [³H]-Spiperone Binding to Dopamine D2 and D3 Receptors. [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984. [Link]

-

Kühne, S., et al. (2015). MC4R Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment. The Journal of clinical endocrinology and metabolism, 100(8), E1105–E1111. [Link]

-

Sharma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current pharmaceutical design, 30. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 1-(2-CYANOPHENYL)PIPERAZINE CAS#: 111373-03-6 [m.chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(4-Cyanophenyl)piperazine [orgspectroscopyint.blogspot.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]

- 11. Functional Characterization of Novel MC4R Variants Identified in Two Unrelated Patients with Morbid Obesity in Qatar [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. chemrxiv.org [chemrxiv.org]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-(2-Cyanophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Cyanophenyl)piperazine is a versatile building block in medicinal chemistry, playing a crucial role in the development of novel therapeutics.[1][2] Its unique structure, featuring a piperazine ring coupled with a cyanophenyl group, makes it a valuable scaffold for targeting a range of biological receptors.[3][4][5] As with any potent chemical intermediate, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 1-(2-Cyanophenyl)piperazine, grounded in established safety principles and regulatory guidelines.

Physicochemical and Hazard Profile

A foundational element of safe handling is a comprehensive understanding of the compound's intrinsic properties. This knowledge informs every aspect of the risk assessment and the selection of appropriate safety measures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(2-Cyanophenyl)piperazine. Understanding these characteristics is the first step in anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 111373-03-6 | [6][7] |

| Molecular Formula | C11H13N3 | [7][8] |

| Molecular Weight | 187.24 g/mol | [7][8] |

| Appearance | Colorless to light orange to yellow clear liquid | [8] |

| Melting Point | 113-115 °C | [8] |

| Boiling Point | 314-315 °C | [8] |

| Density | 1.115 g/mL | [8] |

| Flash Point | 118 °F (48 °C) | [8] |

| pKa | 8.77 ± 0.10 (Predicted) | [8] |

| Sensitivity | Moisture and light sensitive | [8][9] |

This table provides a consolidated overview of the compound's physical and chemical characteristics, which are critical for designing safe experimental and storage protocols.

Hazard Identification and GHS Classification

1-(2-Cyanophenyl)piperazine is classified as a hazardous substance. The primary hazards are summarized below, based on Globally Harmonized System (GHS) classifications.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | Harmful if swallowed, in contact with skin, or if inhaled.[9][10] |

| Skin Corrosion/Irritation | Category 1B | Danger | Causes severe skin burns and eye damage.[9][10] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes serious eye damage.[10] |

| Respiratory/Skin Sensitization | Category 1 | Danger | May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10] |

| Reproductive Toxicity | Category 2 | Warning | Suspected of damaging fertility or the unborn child.[10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 (Nervous system), Category 3 (Respiratory tract irritation) | Danger | Causes damage to organs (Nervous system). May cause respiratory irritation.[10] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 (Respiratory system, Nervous system) | Danger | Causes damage to organs (Respiratory system, Nervous system) through prolonged or repeated exposure.[10] |

| Flammable Liquids | Category 3 | Warning | Flammable liquid and vapor.[8] |

This table outlines the significant health and physical hazards associated with 1-(2-Cyanophenyl)piperazine, emphasizing the need for stringent safety precautions.

The Core of Safety: A Multi-Layered Approach

A robust safety protocol is not a single action but a system of overlapping and mutually reinforcing measures. This section details the critical layers of protection required when working with 1-(2-Cyanophenyl)piperazine.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to physically separate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of 1-(2-Cyanophenyl)piperazine, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[9] This is non-negotiable. The fume hood's exhaust ventilation is critical for preventing the inhalation of vapors and aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11]

-

Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[12] Their proximity is crucial in the event of an accidental splash.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[13] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[14]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[13] Given the compound's classification as a skin corrosive and sensitizer, double-gloving is a recommended best practice, especially for prolonged handling. Regularly inspect gloves for any signs of degradation or perforation.

-

Skin and Body Protection: A lab coat is the minimum requirement. For larger scale operations or when there is a higher risk of splashes, a chemical-resistant apron or suit should be considered.[13]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator is required.[13] The type of respirator will depend on the concentration of the airborne contaminant.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and maintaining the compound's integrity.

-

Handling:

-

Avoid all personal contact, including inhalation.[15]

-

Do not eat, drink, or smoke in the laboratory.[10]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[9][10]

-

Handle under an inert atmosphere (e.g., argon) to protect against moisture.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[12]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

-

Recommended storage temperature is between 2-8°C, though some suppliers recommend -20°C for long-term storage.[3][7] Always consult the supplier's specific recommendations.

-

Store in a designated corrosives area.[12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[12][13]

-

Emergency Response: Preparedness and Action

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[16] If breathing is difficult, give oxygen.[13] Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Flush the skin with plenty of water for at least 15 minutes.[13] Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[10] Continue rinsing. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[13]

Spill and Leak Procedures

A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for disposal.[15]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

Disposal Considerations

Proper disposal of 1-(2-Cyanophenyl)piperazine and its contaminated materials is an environmental and regulatory responsibility.

-

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[9][10]

-

Do not empty into drains or the environment.[9]

-

Contaminated materials (e.g., gloves, absorbent materials) should be placed in a sealed, labeled container and disposed of as hazardous waste.

Conclusion

1-(2-Cyanophenyl)piperazine is a valuable tool in the arsenal of the medicinal chemist. However, its utility is matched by its potential hazards. A culture of safety, built upon a foundation of knowledge, preparedness, and strict adherence to established protocols, is essential for its successful and safe application in research and development. By integrating the principles and procedures outlined in this guide, researchers can confidently and responsibly harness the potential of this important chemical intermediate.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-(2-Cyanophenyl)piperazine, min 97%, 1 gram. Retrieved from [Link]

- Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-8. doi: 10.1016/j.bmcl.2004.07.068

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Retrieved from [Link]

-

University of Hertfordshire. (2025, September 15). Piperazine. AERU. Retrieved from [Link]

-

Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Retrieved from [Link]

-

Piperazine: Human health tier II assessment. (2019, March 8). NICNAS. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Methods: Cyanazine. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). PIPERAZINE - HAZARD SUMMARY. Retrieved from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

European Commission. (n.d.). Opinion on the results of the RA of Piperazine (HH). Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2020, November 6). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]

-

Analytical Methods. RSC Publishing. Retrieved from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate. Retrieved from [Link]

-

American Heart Association. (n.d.). Part 8: First Aid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 1-(2-CYANOPHENYL)PIPERAZINE CAS#: 111373-03-6 [m.chemicalbook.com]

- 4. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. calpaclab.com [calpaclab.com]

- 7. usbio.net [usbio.net]

- 8. 1-(2-CYANOPHENYL)PIPERAZINE | 111373-03-6 [amp.chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. nj.gov [nj.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. webgate.ec.europa.eu [webgate.ec.europa.eu]

- 17. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

discovery and history of 1-(2-Cyanophenyl)piperazine

1-(2-Cyanophenyl)piperazine: Technical Guide to Synthesis, Pharmacology, and Applications

Abstract

1-(2-Cyanophenyl)piperazine (2-CPP) is a privileged arylpiperazine scaffold utilized primarily as a high-affinity intermediate in the development of Dopamine D4 receptor ligands and Melanocortin Subtype-4 Receptor (MC4R) agonists. Often conflated with its structural isomer m-chlorophenylpiperazine (mCPP)—a metabolite of trazodone associated with hepatotoxicity and recreational abuse—2-CPP possesses a distinct pharmacological and metabolic profile. This guide provides a comprehensive technical analysis of 2-CPP, detailing its synthesis via nucleophilic aromatic substitution, its specific utility in receptor mapping, and its divergence from the toxicological liabilities of chlorophenylpiperazines.

Chemical Identity & Structural Significance

2-CPP serves as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors (GPCRs) by varying its substituents.

| Property | Specification |

| IUPAC Name | 2-(piperazin-1-yl)benzonitrile |

| CAS Number | 111373-03-6 |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Key Functional Group | Ortho-cyano substituent (electron-withdrawing, metabolically stable) |

| pKa | ~8.77 (Piperazine secondary amine) |

| LogP | ~1.3 (Moderate lipophilicity) |

Structural Distinction from Toxic Metabolites

Crucially, 2-CPP is not the major metabolite of the antidepressant nefazodone or trazodone. Those drugs metabolize to mCPP (1-(3-chlorophenyl)piperazine).[1] The ortho-cyano group in 2-CPP prevents the formation of the reactive quinone-imine intermediates responsible for the idiosyncratic hepatotoxicity observed with para- or meta-substituted chloro-phenylpiperazines.

Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing 2-CPP relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the cyano group at the ortho position activates the benzene ring for nucleophilic attack by piperazine, making 2-fluorobenzonitrile the ideal precursor due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Protocol: SₙAr Synthesis of 1-(2-Cyanophenyl)piperazine

Reagents:

-

2-Fluorobenzonitrile (1.0 eq)

-

Piperazine (anhydrous, 3.0–5.0 eq to prevent bis-substitution)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Solvent: DMF or DMSO (Polar aprotic solvents accelerate SₙAr)

Procedure:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzonitrile (10 mmol) in DMF (20 mL).

-

Addition: Add anhydrous piperazine (40 mmol) and finely ground K₂CO₃ (20 mmol).

-

Reaction: Heat the mixture to 100–120°C under an inert atmosphere (N₂ or Ar) for 12–18 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash the combined organic layer with brine to remove DMF.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) to yield 2-CPP as a pale yellow oil or low-melting solid.

Visualization: Synthesis Pathway

Caption: Nucleophilic aromatic substitution pathway. The ortho-cyano group activates the ring, facilitating fluorine displacement by piperazine.

Pharmacology: Receptor Profile & Applications

Unlike mCPP, which is a non-selective serotonin agonist (5-HT2C/1B) often inducing anxiety, 2-CPP is utilized for its selectivity in dopaminergic and melanocortinergic systems.

Dopamine D4 Receptor Agonism

2-CPP is a key building block for Dopamine D4 selective ligands . The D4 receptor is of high interest for treating cognitive deficits in schizophrenia and ADHD.

-

Mechanism: The arylpiperazine moiety mimics the ethylamine side chain of dopamine, while the ortho-cyano group locks the conformation, enhancing binding affinity to the D4 subtype over D2/D3.

-